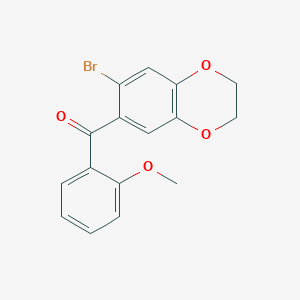![molecular formula C8H11NO B066721 2-[1-(2-Oxopropyl)cyclopropyl]acetonitrile CAS No. 185516-82-9](/img/structure/B66721.png)
2-[1-(2-Oxopropyl)cyclopropyl]acetonitrile
Overview
Description
2-[1-(2-Oxopropyl)cyclopropyl]acetonitrile, commonly known as OPC, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research.
Scientific Research Applications
OPC has been shown to have a wide range of potential applications in scientific research. One of the main areas of interest is in the development of new drugs, particularly those that target the central nervous system. OPC has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, OPC has been shown to have anti-inflammatory and analgesic properties, which could make it a useful therapeutic agent for the treatment of chronic pain and inflammation.
Mechanism Of Action
The exact mechanism of action of OPC is not fully understood, but it is believed to act on multiple targets in the brain and body. OPC has been shown to modulate the activity of several neurotransmitters, including dopamine, serotonin, and glutamate. It also appears to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical And Physiological Effects
Studies have shown that OPC can have a range of biochemical and physiological effects. In animal models, OPC has been shown to improve cognitive function and memory, reduce inflammation and oxidative stress, and protect against neurotoxicity. OPC has also been found to have analgesic effects, reducing pain sensitivity in animal models.
Advantages And Limitations For Lab Experiments
OPC has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high yield. Additionally, it is stable under a range of conditions and can be stored for extended periods. However, there are also some limitations to its use. OPC is highly reactive and can be toxic in high concentrations, so care must be taken when handling it. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Future Directions
There are several potential future directions for research on OPC. One area of interest is in the development of new drugs that target the central nervous system. OPC has shown promise as a neuroprotective agent, and further research could lead to the development of new therapies for neurodegenerative diseases. Additionally, more research is needed to fully understand the mechanism of action of OPC and its potential side effects. Finally, there is potential for the use of OPC in other areas of research, such as in the development of new anti-inflammatory and analgesic drugs.
properties
CAS RN |
185516-82-9 |
|---|---|
Product Name |
2-[1-(2-Oxopropyl)cyclopropyl]acetonitrile |
Molecular Formula |
C8H11NO |
Molecular Weight |
137.18 g/mol |
IUPAC Name |
2-[1-(2-oxopropyl)cyclopropyl]acetonitrile |
InChI |
InChI=1S/C8H11NO/c1-7(10)6-8(2-3-8)4-5-9/h2-4,6H2,1H3 |
InChI Key |
GISOIRNYRPFPIS-UHFFFAOYSA-N |
SMILES |
CC(=O)CC1(CC1)CC#N |
Canonical SMILES |
CC(=O)CC1(CC1)CC#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

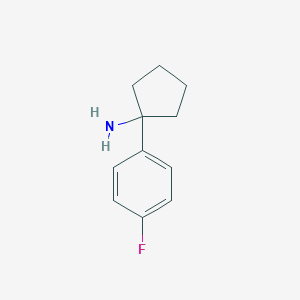
![Ethyl 2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]acetate](/img/structure/B66642.png)
![2-(1,3-Benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine](/img/structure/B66649.png)
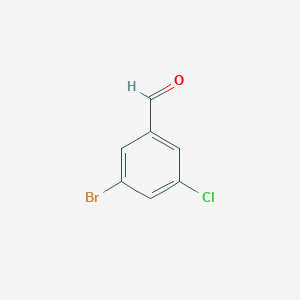
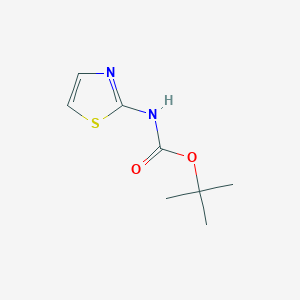

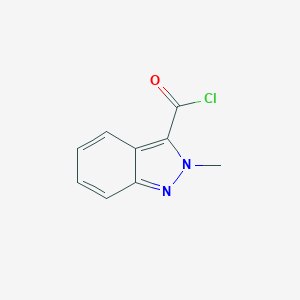
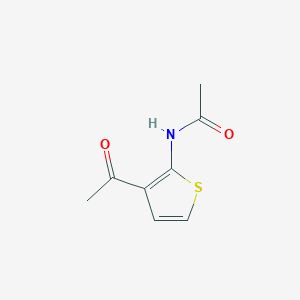




![6-Methyl-1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B66670.png)
